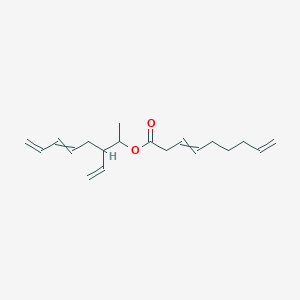
3-Ethenylocta-5,7-dien-2-YL nona-3,8-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double bonds and a complex carbon chain, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate typically involves a series of organic reactions. The process may include the use of catalysts and specific reaction conditions to ensure the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow processes, with stringent quality control measures in place .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethenylocta-5,7-dien-2-yl nona-3,8-dienoate include other dienoates and compounds with multiple double bonds, such as:
- This compound analogs
- Other polyunsaturated esters
- Compounds with similar carbon chain structures .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
59479-67-3 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-ethenylocta-5,7-dien-2-yl nona-3,8-dienoate |
InChI |
InChI=1S/C19H28O2/c1-5-8-10-11-12-14-16-19(20)21-17(4)18(7-3)15-13-9-6-2/h5-7,9,12-14,17-18H,1-3,8,10-11,15-16H2,4H3 |
Clé InChI |
GQURRQBVMQWXPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC=CC=C)C=C)OC(=O)CC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


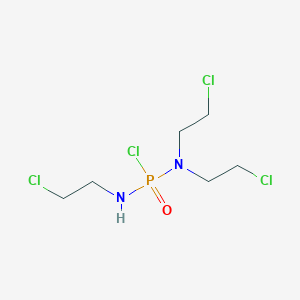
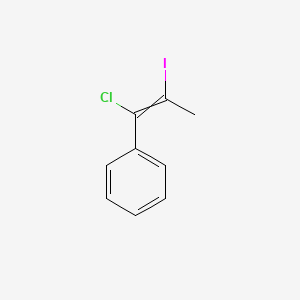

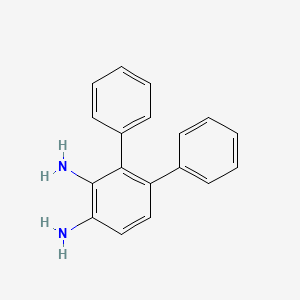
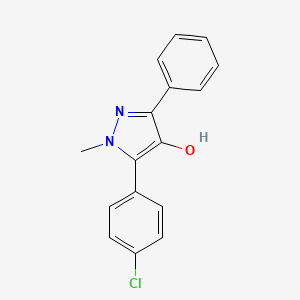
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
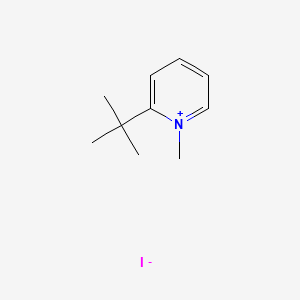

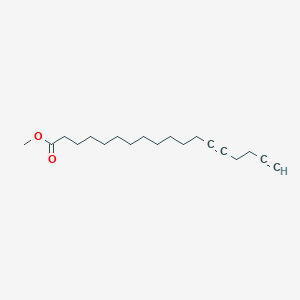
![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
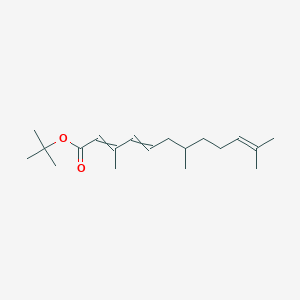

![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
